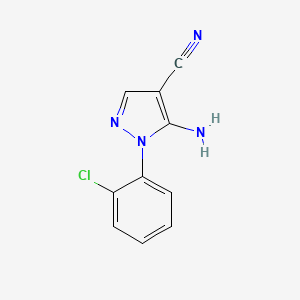

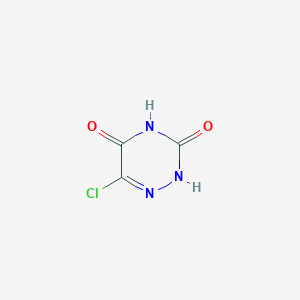

5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile

Overview

Description

5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile (5-ACPC) is a heterocyclic aromatic compound that is used in a wide range of scientific research applications. It is a versatile compound that can be used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. 5-ACPC has been studied extensively for its biochemical and physiological effects, and its use in laboratory experiments has proven to be advantageous in many ways.

Scientific Research Applications

Crystal Structure Analysis

- Studies have investigated the crystal structure of compounds similar to 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile, revealing insights into molecular interactions and structural stability. For instance, one study focused on the crystal structure of a related compound, identifying significant hydrogen bonding interactions and the influence of crystal packing effects (Jasinski et al., 2008).

Chemical Synthesis and Applications

- Various methods have been developed for the synthesis of 5-Amino-1H-pyrazole-4-carbonitrile derivatives, showcasing their potential in chemical synthesis. A notable study highlights a facile one-pot synthesis method using alumina–silica-supported MnO2 as a recyclable catalyst (Poonam & Singh, 2019).

- Another research area explores the synthesis of Schiff base compounds using derivatives of 5-Amino-1H-pyrazole-4-carbonitrile, indicating their potential in creating novel compounds with diverse applications (Puthran et al., 2019).

Corrosion Inhibition

- Derivatives of this compound have been studied as corrosion inhibitors. One study demonstrated the effectiveness of pyranopyrazole derivatives as inhibitors for mild steel corrosion in HCl solution, showing their potential in industrial applications (Yadav et al., 2016).

Biological and Pharmacological Studies

- The compound has also been used as a precursor for synthesizing biologically active compounds. For example, it served as a precursor for the preparation of novel substituted pyrazole and pyrazolo[3,4-d]pyrimidine derivatives with potential antiviral activity (Rashad et al., 2009).

properties

IUPAC Name |

5-amino-1-(2-chlorophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN4/c11-8-3-1-2-4-9(8)15-10(13)7(5-12)6-14-15/h1-4,6H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKNEJZRRRHJEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=C(C=N2)C#N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00494465 | |

| Record name | 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00494465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64096-89-5 | |

| Record name | 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00494465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the spatial arrangement of the chemical structure of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile?

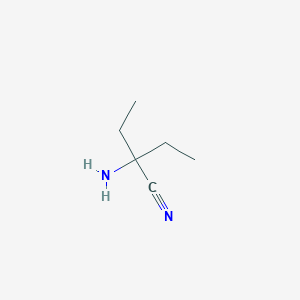

A1: The molecule of this compound is not planar. The pyrazole ring and the benzene ring are not coplanar but instead are twisted with respect to one another. The dihedral angle between these two rings is 69.48° [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromopyrazolo[1,5-a]pyrimidine](/img/structure/B1281175.png)

![2-(Bromomethyl)benzo[d]oxazole](/img/structure/B1281201.png)